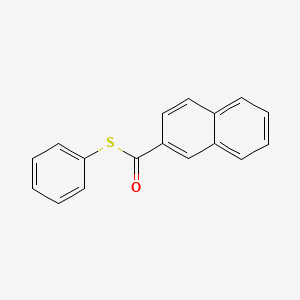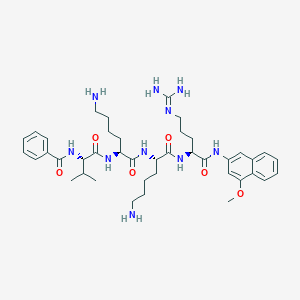
Bz-Val-Lys-Lys-Arg-4MbetaNA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bz-Val-Lys-Lys-Arg-4MbetaNA, also known as Nα-Benzoyl-L-valyl-L-lysyl-L-lysyl-L-arginine-4-methyl-β-naphthylamide, is a synthetic peptide substrate used in biochemical research. This compound is particularly valuable for studying protease activity, especially in the context of viral proteases such as those from flaviviruses.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bz-Val-Lys-Lys-Arg-4MbetaNA involves solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. Each amino acid is coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is assembled, the compound is cleaved from the resin and deprotected using trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to ensure high yield and purity. The final product undergoes rigorous purification processes, including high-performance liquid chromatography (HPLC), to meet industry standards.
化学反応の分析
Types of Reactions
Bz-Val-Lys-Lys-Arg-4MbetaNA primarily undergoes hydrolysis reactions catalyzed by proteases. These reactions result in the cleavage of peptide bonds within the compound.
Common Reagents and Conditions
Hydrolysis: Proteases such as trypsin and chymotrypsin are commonly used to catalyze the hydrolysis of this compound. The reactions are typically carried out in buffered aqueous solutions at physiological pH and temperature.
Oxidation and Reduction: While less common, oxidation and reduction reactions can be performed using reagents like hydrogen peroxide and dithiothreitol (DTT), respectively.
Major Products Formed
The primary products of hydrolysis are smaller peptide fragments and amino acids, depending on the specificity of the protease used.
科学的研究の応用
Bz-Val-Lys-Lys-Arg-4MbetaNA is widely used in scientific research for the following applications:
Biochemistry: It serves as a substrate for studying the activity and specificity of various proteases, including viral proteases.
Virology: Researchers use this compound to investigate the mechanisms of viral replication and to screen for potential antiviral drugs.
Medicine: The compound aids in the development of diagnostic assays for detecting protease activity in clinical samples.
Industry: In the pharmaceutical industry, this compound is used in high-throughput screening assays to identify protease inhibitors.
作用機序
Bz-Val-Lys-Lys-Arg-4MbetaNA exerts its effects by serving as a substrate for proteases. The proteases recognize and bind to specific amino acid sequences within the compound, catalyzing the cleavage of peptide bonds. This process releases the 4-methyl-β-naphthylamide moiety, which can be detected using fluorescence or colorimetric assays. The molecular targets include the active sites of proteases, and the pathways involved are those related to proteolytic cleavage.
類似化合物との比較
Similar Compounds
Bz-Val-Lys-Lys-Arg-AMC: This compound is similar in structure but contains a 7-amino-4-methylcoumarin (AMC) moiety instead of 4-methyl-β-naphthylamide.
Bz-Val-Lys-Lys-Arg-pNA: This variant has a p-nitroanilide (pNA) group, which is used for colorimetric detection.
Uniqueness
Bz-Val-Lys-Lys-Arg-4MbetaNA is unique due to its 4-methyl-β-naphthylamide moiety, which provides distinct fluorescence properties. This makes it particularly useful for sensitive detection of protease activity in various research applications.
特性
分子式 |
C41H60N10O6 |
|---|---|
分子量 |
789.0 g/mol |
IUPAC名 |
N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]benzamide |
InChI |
InChI=1S/C41H60N10O6/c1-26(2)35(51-36(52)27-14-5-4-6-15-27)40(56)50-32(19-10-12-22-43)39(55)48-31(18-9-11-21-42)38(54)49-33(20-13-23-46-41(44)45)37(53)47-29-24-28-16-7-8-17-30(28)34(25-29)57-3/h4-8,14-17,24-26,31-33,35H,9-13,18-23,42-43H2,1-3H3,(H,47,53)(H,48,55)(H,49,54)(H,50,56)(H,51,52)(H4,44,45,46)/t31-,32-,33-,35-/m0/s1 |
InChIキー |
KNPSKKJEAUSRPE-TUCRWICHSA-N |
異性体SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)C3=CC=CC=C3 |
正規SMILES |
CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


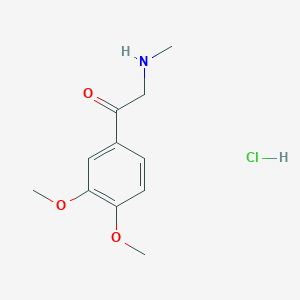
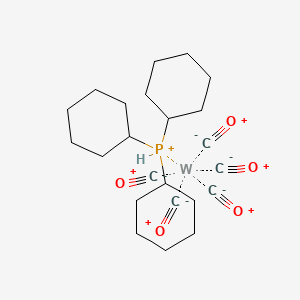
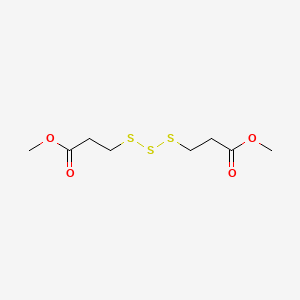
![dimethyl-[2-[(5-phenyl-6,7,8,9-tetrahydrobenzo[7]annulen-5-yl)oxy]ethyl]azanium;2-hydroxy-2-oxoacetate](/img/structure/B13736205.png)
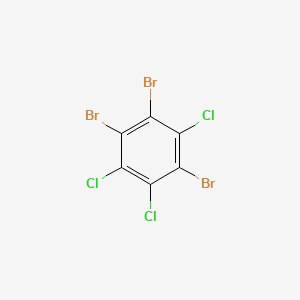

![N-[4-(2-diethylaminoethyloxy)phenyl]-2-[2-(4-methoxybenzoyl)phenoxy]acetamide](/img/structure/B13736230.png)
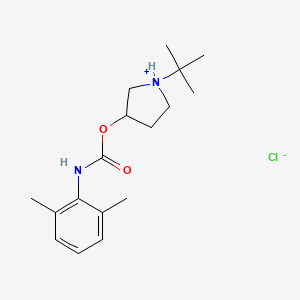
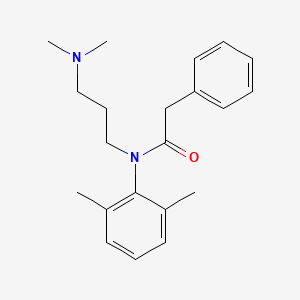

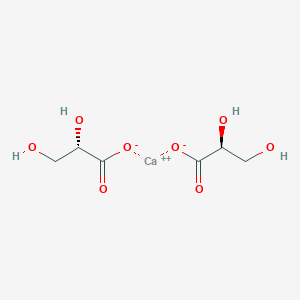
![2-[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]carbonylbenzoic acid](/img/structure/B13736264.png)

